Epicaptopril

Vue d'ensemble

Description

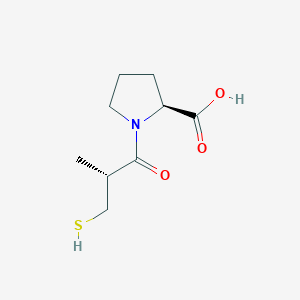

L’Épicaptopril est un composé de petite molécule de formule chimique C₉H₁₅NO₃S. C’est une impureté du captopril, qui est un inhibiteur de l’enzyme de conversion de l’angiotensine (ECA) utilisé dans le traitement de l’hypertension artérielle et de l’insuffisance cardiaque congestive . Contrairement au captopril, l’Épicaptopril n’inhibe pas l’ECA et est souvent utilisé comme contrôle négatif dans les expériences d’inhibition de l’ECA .

Applications De Recherche Scientifique

L’Épicaptopril est principalement utilisé dans la recherche scientifique comme contrôle négatif dans les études d’inhibition de l’ECA. Cela permet aux chercheurs de différencier les effets de l’inhibition de l’ECA et d’autres mécanismes d’action potentiels. De plus, l’Épicaptopril peut être utilisé dans des études portant sur la pharmacocinétique et le métabolisme du captopril, car il présente des caractéristiques structurelles similaires .

En chimie, l’Épicaptopril sert de composé modèle pour étudier les molécules contenant des thiols et leur réactivité. En biologie et en médecine, il est utilisé pour comprendre le rôle des inhibiteurs de l’ECA et de leurs impuretés dans les contextes thérapeutiques .

Mécanisme D'action

L’Épicaptopril n’inhibe pas l’ECA, contrairement à son composé parent, le captopril. Son absence d’inhibition de l’ECA le rend utile comme contrôle négatif dans les expériences conçues pour étudier les effets des inhibiteurs de l’ECA. Les cibles moléculaires et les voies impliquées dans l’action de l’Épicaptopril ne sont pas bien caractérisées, car son utilisation principale est un outil de recherche plutôt qu’un agent thérapeutique .

Analyse Biochimique

Biochemical Properties

Epicaptopril interacts with several enzymes and proteins. It has been found to interact with Metallo-beta-lactamase L1, Beta-lactamase, Organic hydroperoxide resistance protein, Angiotensin-converting enzyme, FEZ-1 protein, and Carbapenem-hydrolyzing beta-lactamase BlaB-1 .

Cellular Effects

It is known that this compound may decrease the antihypertensive activities of certain drugs , suggesting that it could influence cell function by modulating the activity of the angiotensin-converting enzyme.

Molecular Mechanism

It does not inhibit the angiotensin-converting enzyme , suggesting that its effects are not mediated through this enzyme

Méthodes De Préparation

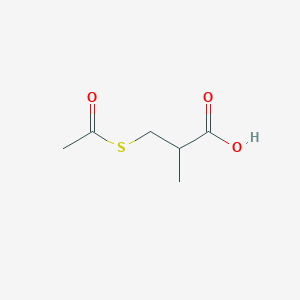

La synthèse de l’Épicaptopril implique la réaction du chlorure de 2-méthyl-3-sulfanylpropanoyle avec l’acide pyrrolidine-2-carboxylique dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que le dichlorométhane et une base telle que la triéthylamine pour faciliter la réaction. Le produit est ensuite purifié à l’aide de techniques chromatographiques standard .

Analyse Des Réactions Chimiques

L’Épicaptopril subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe thiol de l’Épicaptopril peut être oxydé pour former des disulfures.

Réduction : Le groupe carbonyle peut être réduit pour former des alcools.

Substitution : Le groupe thiol peut participer à des réactions de substitution nucléophile.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme le borohydrure de sodium et des nucléophiles comme les halogénures d’alkyle. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Comparaison Avec Des Composés Similaires

L’Épicaptopril est structurellement similaire au captopril, la principale différence étant l’absence d’activité inhibitrice de l’ECA. D’autres composés similaires comprennent :

Captopril : Un inhibiteur de l’ECA utilisé pour traiter l’hypertension et l’insuffisance cardiaque.

Énalapril : Un autre inhibiteur de l’ECA avec un mécanisme d’action similaire à celui du captopril.

Lisinopril : Un inhibiteur de l’ECA à action prolongée utilisé dans le traitement de l’hypertension et de l’insuffisance cardiaque.

L’unicité de l’Épicaptopril réside dans son absence d’inhibition de l’ECA, ce qui en fait un outil précieux à des fins de recherche .

Propriétés

IUPAC Name |

(2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKRSMQSSFJEIM-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212642 | |

| Record name | Epicaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63250-36-2 | |

| Record name | 1-[(2R)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63250-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicaptopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epicaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICAPTOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPW0ENH1HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

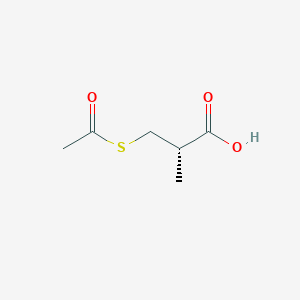

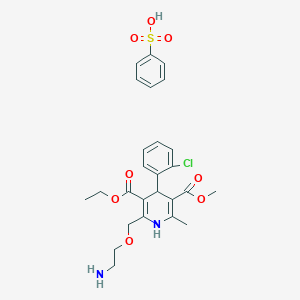

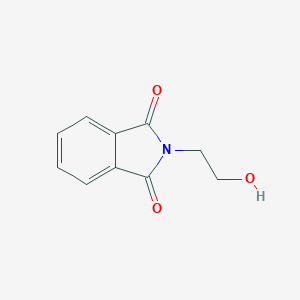

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Epicaptopril, a stereoisomer of Captopril lacking Angiotensin-Converting Enzyme (ACE) inhibitory properties, exhibits antithrombotic activity through a mechanism distinct from ACE inhibition. Studies [] have demonstrated that this compound, similar to other thiol compounds like N-acetylcysteine, significantly reduces the incidence and weight of venous thrombosis in rats. This effect is attributed to an increase in fibrinolysis and potential suppression of the extrinsic coagulation pathway. Notably, this antithrombotic action is dependent on Nitric Oxide/Prostacyclin pathways, as evidenced by the complete abolishment of this compound's effects upon administration of Nitric Oxide Synthase inhibitor (L-NAME) or Indomethacin [].

A: Research [, ] suggests that the thiol group present in this compound plays a crucial role in its antioxidant properties, particularly in scavenging free radicals. Studies comparing this compound with its non-thiol counterparts, like Enalapril, have shown that this compound exhibits superior free radical scavenging capabilities []. This suggests that the presence of the thiol group is essential for this compound's ability to counteract oxidative stress, a key factor implicated in various cardiovascular pathologies.

A: Animal models of Magnesium deficiency have highlighted this compound's protective effects against cardiomyopathy, a serious consequence of prolonged hypomagnesemia []. Notably, this compound demonstrates efficacy comparable to other antioxidants like alpha-tocopherol, Probucol, and d-propranolol in reducing the severity of cardiac lesions [, ]. This protective effect is attributed to its ability to counteract the increased oxidative stress and inflammation associated with hypomagnesemia, further supporting its potential therapeutic relevance in managing this condition.

A: this compound demonstrates a preferential scavenging activity towards general free radicals rather than superoxide radicals []. This selective scavenging is significant because general radicals are often implicated as primary culprits in ischemia/reperfusion injury []. This characteristic distinguishes this compound from other antioxidants and underscores its potential therapeutic value in mitigating damage associated with these conditions.

A: Research indicates that this compound’s antioxidant activity is directly linked to the presence of its sulfhydryl group. Studies using a photooxidation assay [] revealed that this compound, along with other sulfhydryl-containing ACE inhibitors (Captopril, Zofenopril, and Fentiapril), effectively scavenged non-superoxide free radicals at a concentration of 4 x 10⁻⁵ M. Conversely, ACE inhibitors lacking a sulfhydryl group did not demonstrate this scavenging ability. This difference highlights the importance of the sulfhydryl group for this compound’s antioxidant properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate](/img/structure/B193003.png)